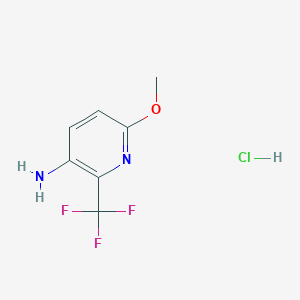

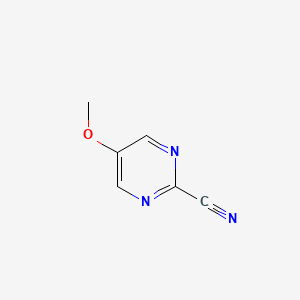

![molecular formula C11H13N5O B2589587 N-[(1-フェニル-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミド CAS No. 921055-00-7](/img/structure/B2589587.png)

N-[(1-フェニル-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide” is a compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .科学的研究の応用

抗菌活性

PTMP誘導体は、有望な抗菌活性を示しています。研究者らは、細菌、真菌、その他の病原体に対する有効性を調査してきました。 これらの化合物は、新しい抗生物質または抗真菌剤として役立ち、薬剤耐性微生物との闘いに貢献する可能性があります .

鎮痛および抗炎症効果

研究では、PTMP関連化合物が鎮痛および抗炎症活性を示すことが示唆されています。その独特の構造は、痛覚受容体と相互作用するか、炎症経路を調節する可能性があります。 さらなる研究により、鎮痛薬としての可能性が明らかになる可能性があります .

抗けいれん特性

PTMP誘導体中のテトラゾール部分は、抗けいれん効果に関連付けられています。 これらの化合物は、ニューロン膜を安定化させたり、イオンチャネルを調節したりすることで、てんかんや関連する障害の治療のための興味深い候補となります .

抗腫瘍の可能性

PTMPベースの分子は、抗癌活性を示しています。癌細胞の増殖、アポトーシス、または血管新生を妨げる能力は、さらなる調査が必要です。 研究者らは、特定の癌の種類に対する標的療法としての可能性を探求してきました .

抗マラリア用途

効果的な抗マラリア薬の緊急の必要性から、PTMP誘導体は、マラリア原虫に対する活性を評価されてきました。 その独特の化学構造は、新しい抗マラリア剤につながる可能性があります .

抗ウイルス効果

PTMP中のテトラゾール含有化合物は、ウイルスの複製を阻害する可能性があります。研究者らは、HIV、インフルエンザ、ヘルペスなどのウイルスに対する影響を研究してきました。 これらの知見は、新しい抗ウイルス薬の開発に役立つ可能性があります .

作用機序

Target of Action

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound that has been synthesized for its potential biological activities Tetrazole derivatives, in general, have been known to interact with a variety of enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

The mode of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide may have favorable ADME properties.

Result of Action

It is known that tetrazole derivatives have shown central and peripheral analgesic properties .

Action Environment

It is known that tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , which may influence their interaction with the environment.

実験室実験の利点と制限

One advantage of using N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide in lab experiments is its ability to induce seizures in animal models, making it a useful tool for studying epilepsy and other neurological disorders. Additionally, N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of using N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is its potential toxicity, which may limit its use in certain experiments.

将来の方向性

There are several future directions for research involving N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide. One potential area of study is the development of new drugs that can modulate the effects of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, potentially leading to new treatments for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide and its effects on the brain. Finally, more research is needed to determine the safety and toxicity of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, particularly in humans.

合成法

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the synthesis of 1-phenyl-1,2,3,4-tetrazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 1-phenyl-1,2,3,4-tetrazole-5-carbonyl chloride. This compound is then reacted with N-methylpropan-2-amine to form the final product, N-[(1-phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide.

Safety and Hazards

生化学分析

Biochemical Properties

Tetrazoles, including N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazolate anions, like N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Molecular Mechanism

The molecular mechanism of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .

Temporal Effects in Laboratory Settings

On heating, N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide decomposes and emits toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Metabolic Pathways

Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .

特性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXVOGDPFKHTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

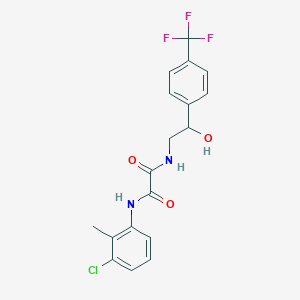

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)

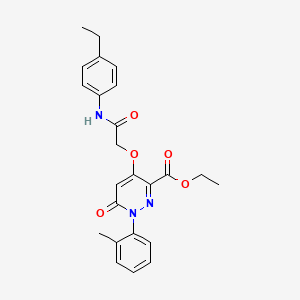

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

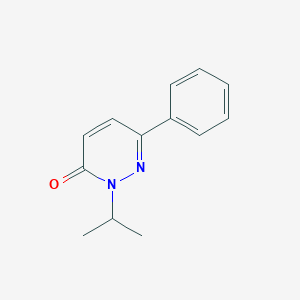

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)